

# 3-Iodo-4,5-dimethoxybenzaldehyde chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	3-Iodo-4,5-dimethoxybenzaldehyde
Cat. No.:	B1587035

[Get Quote](#)

An In-Depth Technical Guide to **3-Iodo-4,5-dimethoxybenzaldehyde**: Properties, Synthesis, and Applications

## Introduction

**3-Iodo-4,5-dimethoxybenzaldehyde**, also known as 5-iodoveratraldehyde, is a polysubstituted aromatic aldehyde that serves as a critical building block in modern organic and medicinal chemistry.<sup>[1][2]</sup> Its unique trifunctional architecture—comprising a reactive aldehyde, an electron-rich dimethoxy-substituted benzene ring, and a versatile iodine substituent—renders it a highly valuable precursor for the synthesis of complex molecular scaffolds.<sup>[2]</sup> The iodine atom, in particular, acts as a synthetic linchpin, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-couplings.<sup>[2]</sup>

This guide offers a comprehensive technical overview for researchers and drug development professionals, delving into the core chemical properties, spectroscopic signatures, synthetic routes, and key applications of this versatile reagent. The narrative emphasizes the causality behind its reactivity and provides field-proven insights into its practical utility.

## Core Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of **3-Iodo-4,5-dimethoxybenzaldehyde** are fundamental to its handling, characterization, and reaction monitoring.

## Physicochemical Properties

The compound is typically a solid at room temperature with the following key properties:

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> IO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	292.07 g/mol	<a href="#">[1]</a>
Appearance	Off-white to light brown solid/crystals	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	69-72 °C	<a href="#">[5]</a>
Boiling Point	134-137 °C (at 0.8 Torr)	<a href="#">[5]</a>
CAS Number	32024-15-0	<a href="#">[1]</a>
InChIKey	MVPNBXPAUYYZAF-UHFFFAOYSA-N	<a href="#">[1]</a>

## Spectroscopic Signature

Spectroscopic analysis is essential for identity confirmation and purity assessment. Below are the characteristic spectral data.

Table 1: Spectroscopic Data for **3-Iodo-4,5-dimethoxybenzaldehyde**

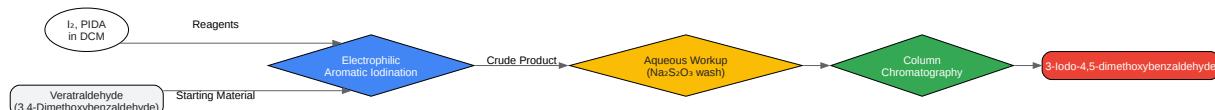
Technique	Data and Interpretation
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ): δ ~9.8 (s, 1H, -CHO), ~7.4 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.95 (s, 3H, -OCH <sub>3</sub> ), ~3.93 (s, 3H, -OCH <sub>3</sub> ). The singlet for the aldehyde proton is highly deshielded. The two aromatic protons appear as distinct signals, and the two methoxy groups give rise to sharp singlets. Note: Exact shifts can vary based on solvent and concentration.
<sup>13</sup> C NMR	(101 MHz, CDCl <sub>3</sub> ): δ ~190.0 (CHO), ~153.0 (C-OR), ~148.0 (C-OR), ~130.0 (Ar C-H), ~115.0 (Ar C-H), ~92.0 (C-I), ~56.5 (-OCH <sub>3</sub> ), ~56.3 (-OCH <sub>3</sub> ). The spectrum is characterized by the aldehyde carbonyl carbon, two oxygenated aromatic carbons, two protonated aromatic carbons, one iodinated carbon, and two distinct methoxy carbons.[6]
FTIR	(KBr Pellet/ATR): ν ~2850-2750 cm <sup>-1</sup> (C-H stretch of aldehyde), ~1685 cm <sup>-1</sup> (strong, C=O stretch of aromatic aldehyde), ~1580, 1500 cm <sup>-1</sup> (C=C aromatic ring stretches), ~1270, 1040 cm <sup>-1</sup> (C-O ether stretches). The strong carbonyl absorption is a key diagnostic peak.[1]
Mass Spec.	(EI): m/z (%) = 292 (M <sup>+</sup> ), 291 (M-H) <sup>+</sup> , 165 (M-I) <sup>+</sup> . The molecular ion peak is prominent. Loss of the iodine atom is a characteristic fragmentation pathway.

## Synthesis and Manufacturing Pathway

The preparation of **3-iodo-4,5-dimethoxybenzaldehyde** can be efficiently achieved from commercially available precursors. A common and reliable strategy involves the direct iodination of verataldehyde (3,4-dimethoxybenzaldehyde) or the methylation of an iodinated dihydroxybenzaldehyde precursor.[2][5]

## Synthetic Workflow: Iodination of Veratraldehyde

The direct electrophilic iodination of veratraldehyde is a streamlined approach. The electron-donating methoxy groups activate the aromatic ring, directing the incoming electrophile. The position of iodination is governed by the directing effects of the existing substituents.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Iodo-4,5-dimethoxybenzaldehyde**.

## Detailed Experimental Protocol

This protocol is adapted from established methods for the iodination of activated arylaldehydes. [6]

Objective: To synthesize **3-iodo-4,5-dimethoxybenzaldehyde** from 3,4-dimethoxybenzaldehyde.

Materials:

- 3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 eq)
- Iodine (I<sub>2</sub>) (1.0 eq)
- (Diacetoxyiodo)benzene (PIDA) (1.5 eq)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Solvent system for chromatography (e.g., Petroleum Ether : Ethyl Acetate)

Procedure:

- Reaction Setup: To a dry Schlenk tube under a nitrogen atmosphere, add 3,4-dimethoxybenzaldehyde (1.0 eq), Iodine (1.0 eq), PIDA (1.5 eq), and anhydrous DCM.
- Reaction Execution: Stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
- Quenching and Workup: Cool the reaction mixture to room temperature. Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated  $\text{Na}_2\text{S}_2\text{O}_3$  solution (to quench excess iodine), saturated  $\text{NaHCO}_3$  solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 15:1 Petroleum Ether : Ethyl Acetate) to afford the pure **3-iodo-4,5-dimethoxybenzaldehyde**.<sup>[6]</sup>

Trustworthiness through Self-Validation: The success of each step is verifiable. The reaction's completion is confirmed by TLC. The quenching step is visually confirmed by the disappearance of the iodine color. The purity of the final product is validated through spectroscopic methods (NMR, FTIR) as detailed in Section 1.2.

## Chemical Reactivity and Synthetic Utility

The synthetic power of **3-iodo-4,5-dimethoxybenzaldehyde** stems from the orthogonal reactivity of its aldehyde and aryl iodide functionalities.

## Reactions at the Aldehyde Group

The aldehyde group is a versatile handle for transformations such as:

- Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like  $\text{KMnO}_4$  or Jones reagent.
- Reduction: Can be reduced to a benzyl alcohol using mild reducing agents like sodium borohydride ( $\text{NaBH}_4$ ).
- Reductive Amination: Reacts with amines in the presence of a reducing agent (e.g.,  $\text{NaBH}_3\text{CN}$ ) to form secondary or tertiary amines.
- Wittig Reaction: Reacts with phosphorus ylides to form stilbene-type alkenes.
- Condensation Reactions: Undergoes aldol or Claisen-Schmidt condensations to form  $\alpha,\beta$ -unsaturated carbonyl compounds.<sup>[7]</sup>

## Reactions at the Aryl Iodide Group

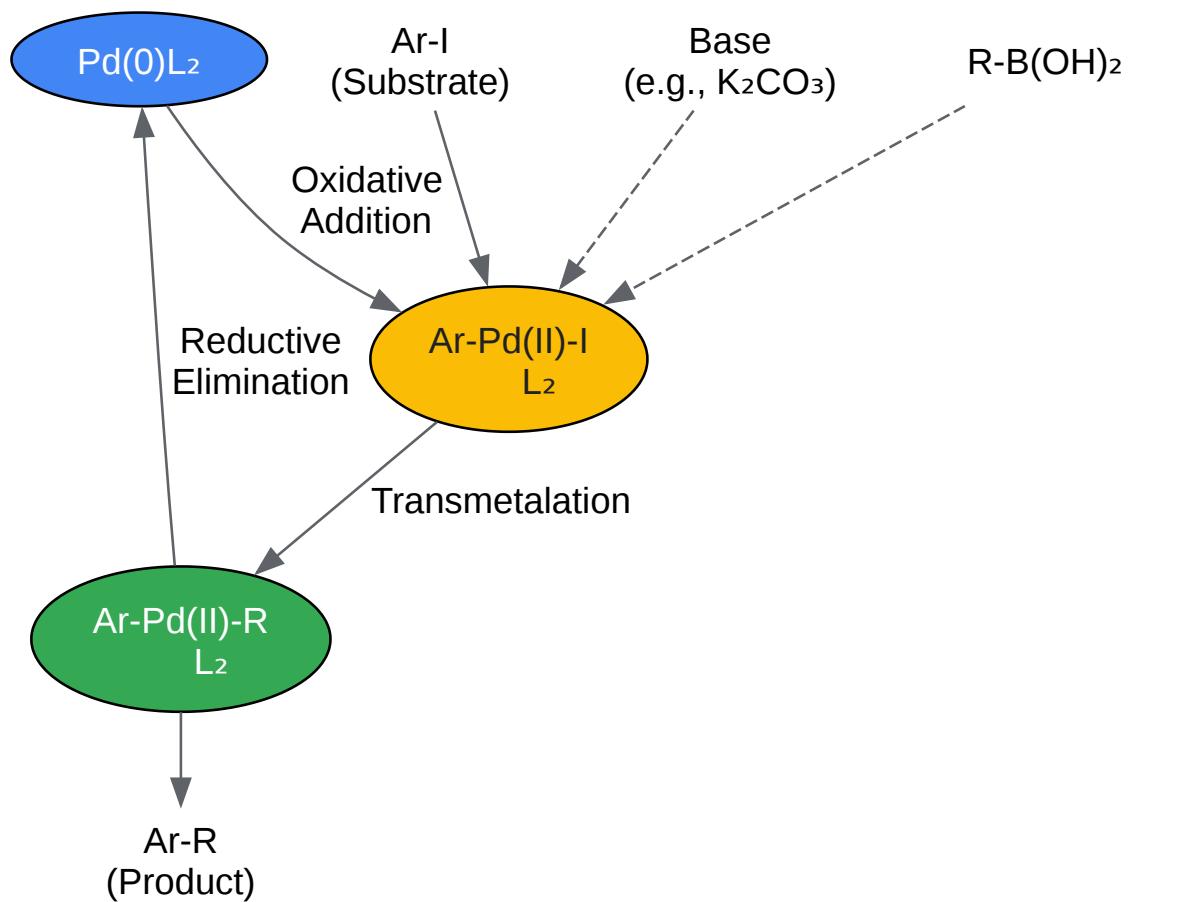
The C-I bond is the gateway to building molecular complexity. Aryl iodides are premier substrates for transition-metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond in oxidative addition steps.

Key Cross-Coupling Reactions:

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
- Heck Coupling: Reaction with alkenes to form substituted stilbenes.
- Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
- Buchwald-Hartwig Amination: Reaction with amines to form N-aryl amines.
- Ullmann Coupling: Homocoupling or reaction with phenols/amines, typically copper-catalyzed.

## Mechanistic Insight: The Suzuki Coupling Catalytic Cycle

The Suzuki coupling is a cornerstone of modern synthesis, and **3-iodo-4,5-dimethoxybenzaldehyde** is an excellent substrate. Understanding the mechanism is key to optimizing reaction conditions.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This cycle illustrates the key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to release the final product and regenerate the catalyst.

## Applications in Research and Drug Development

The structural features of **3-iodo-4,5-dimethoxybenzaldehyde** make it a valuable intermediate in several areas of research.

- **Synthesis of Natural Products and Analogues:** It has been employed in the synthesis of complex natural products like chloropeptin I and II.[5] The methoxybenzaldehyde core is a common motif in many biologically active natural products.
- **Medicinal Chemistry Scaffolding:** The ability to easily functionalize the molecule via cross-coupling makes it an ideal scaffold for building libraries of compounds for drug screening. The 3,4,5-trisubstituted pattern is found in compounds with diverse biological activities. For instance, the related 3,4,5-trimethoxybenzaldehyde is a precursor to the antibacterial drug Trimethoprim.[8]
- **Precursor to Antineoplastic Agents:** It is a key starting material for the synthesis of iodo-combretastatin analogues. Combretastatins are potent anti-cancer agents that inhibit tubulin polymerization, and introducing a halogen at specific positions can modulate activity and metabolic stability.
- **Materials Science:** The reactive handles allow for its incorporation into polymers or functional materials where its electronic or photophysical properties can be exploited.

## Safety and Handling

As a laboratory chemical, **3-iodo-4,5-dimethoxybenzaldehyde** requires careful handling in accordance with standard safety protocols.

- **GHS Hazard Classification:** The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][9]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.[10]
- **Storage:** Store in a tightly closed container in a cool, dry place, protected from light and air, as it can be sensitive.[5][11] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.[5]

- Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Iodo-4,5-dimethoxybenzaldehyde | 32024-15-0 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 3-Iodo-4,5-dimethoxybenzaldehyde One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. 3-Iodo-4,5-dimethoxybenzaldehyde, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Iodo-4,5-dimethoxybenzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587035#3-iodo-4-5-dimethoxybenzaldehyde-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)